2-Bromo-1-fluoro-4-pentylbenzene
Description
Overview of Organofluorine and Organobromine Chemistry in Aromatic Frameworks
Organofluorine chemistry involves the study of compounds containing a carbon-fluorine bond, which is the strongest single bond in organic chemistry. nih.gov This strong bond imparts high thermal and chemical stability to organofluorine compounds. nih.gov In contrast, organobromine compounds, containing a carbon-bromine bond, are generally more reactive. wikipedia.org The carbon-bromine bond is weaker, making bromine a good leaving group in various chemical reactions. wikipedia.org
The placement of halogen atoms on an aromatic ring is a strategic process in chemical synthesis. numberanalytics.com Halogenation can be used to introduce functional groups or modify existing ones. numberanalytics.com For instance, the bromine atom in 2-bromo-1-fluoro-4-pentylbenzene can serve as a handle for further chemical modifications through reactions like cross-coupling or nucleophilic substitution. numberanalytics.com Fluorine atoms, on the other hand, are often incorporated to enhance properties like metabolic stability in pharmaceutical applications or to influence the electronic nature of the aromatic ring.
Positional Isomerism and Substituent Effects in Substituted Benzenes
The arrangement of substituents on a benzene (B151609) ring gives rise to positional isomers, which can have distinct physical and chemical properties.
In a disubstituted benzene ring like this compound, the relative positions of the bromo, fluoro, and pentyl groups are crucial. The directing effects of the existing substituents guide the position of any subsequent substitution. For example, in the synthesis of this compound, the directing effects of the fluoro and pentyl groups would determine the position of bromination. The pentyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. minia.edu.eglibretexts.org
The electronic effects of the fluoro and bromo substituents are primarily a combination of their electron-withdrawing inductive effects and electron-donating resonance effects. libretexts.org The pentyl group, being an alkyl group, is an electron-donating group through an inductive effect, which activates the ring towards electrophilic substitution. minia.edu.eg
Steric effects also play a role. The size of the substituents can influence the accessibility of certain positions on the aromatic ring to incoming reagents. The bromine atom is larger than the fluorine atom, and the pentyl group is a bulky alkyl chain, which can create steric hindrance around the positions adjacent to them. rsc.org
Research Landscape of Halogenated Alkylbenzenes
Halogenated alkylbenzenes are a broad class of compounds with diverse applications. wikipedia.org They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org Research in this area focuses on developing new synthetic methods, understanding the structure-activity relationships, and exploring their potential in various applications. nih.gov For example, studies have investigated the use of halogenated benzenes in creating functional polymers and in the development of new drug candidates. The specific compound this compound and its analogs are part of this ongoing research landscape, with their properties being explored for potential applications in various fields.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 2432848-95-6 | C₁₁H₁₄BrF | 245.13 echemi.com | >200 (expected) |
| 1-Bromo-4-fluorobenzene | 106-41-2 | C₆H₄BrF | 175.00 | 150-152 wikipedia.org |
| 1-Bromo-2-fluorobenzene (B92463) | 1072-85-1 | C₆H₄BrF | 175.00 | 156-157 orgsyn.org |
| 2-Bromo-4-fluorotoluene | 1422-53-3 | C₇H₆BrF | 189.02 | 170-172 sigmaaldrich.com |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons and protons of the pentyl group. |
| ¹³C NMR | Signals for the eleven carbon atoms, with chemical shifts influenced by the bromo, fluoro, and pentyl substituents. |
| Mass Spectrometry | Molecular ion peak at m/z corresponding to the molecular weight of the compound. |
Prior Work on Structurally Related Monohalogenated Pentylbenzenes
The study of monohalogenated pentylbenzenes provides a fundamental basis for understanding the properties and reactivity of more complex structures. These compounds, featuring a single halogen atom and a pentyl group on a benzene ring, are valuable intermediates in organic synthesis. cymitquimica.com For instance, 1-Bromo-4-pentylbenzene (B53511) is a well-characterized compound used in the preparation of other functionalized aromatic molecules. cymitquimica.com The bromine atom provides a site for various coupling reactions and nucleophilic substitutions, while the pentyl group imparts significant hydrophobicity, influencing the compound's solubility and interaction with nonpolar environments. cymitquimica.com
The synthesis of such compounds often relies on established methods like Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst. lumenlearning.com However, this method can be limited by carbocation rearrangements and the potential for polyalkylation, as the alkylated product is often more reactive than the starting material. lumenlearning.com Research has also focused on the monohalogenation of alkylbenzenes, developing processes to control the position of halogenation and achieve high yields. google.com.na These monohalogenated building blocks are frequently used in the synthesis of materials such as liquid crystals, where the molecular shape and polarity conferred by the substituents are crucial. cymitquimica.comnih.gov
Table 1: Properties of Representative Monohalogenated Pentylbenzenes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Bromo-4-pentylbenzene | 51554-95-1 | C₁₁H₁₅Br | 227.14 | 203-204 |
| 1-Fluoro-4-pentylbenzene (B7724133) | Not widely documented | C₁₁H₁₅F | 166.24 | Not widely documented |
| 1-bromo-4-(tert-pentyl)benzene | 57263-21-5 | C₁₁H₁₅Br | 227.14 | Not available |
Data sourced from multiple chemical suppliers and databases. guidechem.comchemicalbook.comsigmaaldrich.com
Emerging Interest in Polyhalogenated Aromatics as Chemical Substrates
In recent years, there has been a significant and growing interest in polyhalogenated aromatic compounds as versatile substrates for chemical synthesis. These molecules, containing multiple halogen atoms, offer several sites for selective functionalization, allowing for the construction of complex molecular architectures. The differing reactivity of various halogens (e.g., bromine vs. fluorine) on the same aromatic ring can be exploited to perform sequential and site-specific reactions.
Polyhalogenated aromatic compounds are recognized as persistent organic pollutants, and their environmental and toxicological profiles have been a subject of extensive research. google.com.naguidechem.com However, this same stability makes them robust substrates in organic synthesis. The scientific community is increasingly focused on harnessing their synthetic potential. For example, polyhalogenated quinones, which are metabolites of some polyhalogenated aromatic compounds, have been studied for their chemical reactivity. chemicalbook.com Furthermore, the development of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, has unlocked new pathways for the use of polyhalogenated aromatics in creating novel fluorinated biphenyl (B1667301) compounds and other complex structures. acs.org
The compound this compound is a prime example of this emerging class of substrates. It serves as a valuable building block for synthesizing more complex molecules. cymitquimica.com Its structure is particularly useful in the development of pharmaceuticals and advanced functional polymers. The presence of both bromine and fluorine allows for differentiated reactivity, making it a key intermediate in multi-step synthetic sequences.
Table 2: Investigated Applications of this compound as a Chemical Substrate
| Application Area | Description | Key Benefits of the Substrate |
| Pharmaceutical Synthesis | Used as a key intermediate in the synthesis of novel drug candidates. | The unique substitution pattern is crucial for enhancing pharmacological properties and biological activity. |
| Material Science | Incorporated into polymer matrices to create materials with specific properties. | Improves thermal stability and electrical conductivity of the resulting polymer composites. |
| Complex Organic Synthesis | Employed as a versatile building block for constructing diverse chemical entities. | The differential reactivity of the bromo and fluoro groups allows for controlled, sequential reactions. |
This table is based on reported research applications.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-pentylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDCMAKVPKQKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 1 Fluoro 4 Pentylbenzene
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to break down a complex molecule into simpler precursors. amazonaws.com For 2-Bromo-1-fluoro-4-pentylbenzene, this process helps identify logical starting materials and synthetic steps.
The synthesis can commence from precursors already containing one or more of the desired functional groups. One common precursor is 1-fluoro-4-pentylbenzene (B7724133). The synthesis of this intermediate can be achieved through methods like the Friedel-Crafts alkylation of fluorobenzene (B45895) with an appropriate pentylating agent. Alternatively, 1-bromo-2-fluorobenzene (B92463) can serve as a starting material, which can be prepared from o-bromoaniline via a modification of the Schiemann reaction. orgsyn.org
Another approach involves the Suzuki-Miyaura cross-coupling reaction. This method would utilize 4-pentylphenylboronic acid and 1-bromo-2-fluorobenzene in the presence of a palladium catalyst and a base.
A multi-step synthesis beginning with para-toluidine offers precise control over the placement of the substituents. This route involves nitration, diazotization and bromo-reaction, reduction, and finally diazotization fluoridation to yield the target compound.
The order of introduction of the bromine and fluorine atoms is critical due to their directing effects on electrophilic aromatic substitution. The fluorine atom is a para/ortho director, while the pentyl group is also an ortho, para-director. The bromine atom is also an ortho, para-director. Understanding these directing effects is crucial for achieving the desired this compound isomer.
When starting with 1-fluoro-4-pentylbenzene, the fluorine atom at position 1 and the pentyl group at position 4 will direct incoming electrophiles. The fluorine atom strongly directs ortho and para. Since the para position is blocked by the pentyl group, the fluorine directs the incoming bromine to the ortho position (position 2). The pentyl group also directs ortho and para. Its para position is blocked by the fluorine, and its ortho positions are 3 and 5. The directing effect of the fluorine atom is generally stronger, leading to the desired 2-bromo isomer.
Theoretical analysis using density functional theory (DFT) can provide insights into the regioselectivity of electrophilic aromatic bromination, confirming the directing effects of substituents. researchgate.netrsc.org
Direct Halogenation Approaches to Substituted Benzenes
Direct halogenation is a common method for introducing halogen atoms onto an aromatic ring. This typically involves an electrophilic aromatic substitution reaction. masterorganicchemistry.com
Electrophilic aromatic bromination involves the reaction of an aromatic ring with a source of electrophilic bromine. jove.com Benzene (B151609) itself is not reactive enough to react with bromine directly; a catalyst is required to polarize the bromine molecule. pressbooks.pub
A representative procedure for the regioselective bromination of 1-fluoro-4-pentylbenzene involves dissolving it in a solvent like dichloromethane. A brominating agent, such as molecular bromine (Br₂), is then added. To enhance the electrophilicity of the bromine, a Lewis acid catalyst is employed. pressbooks.pub The reaction is typically carried out at a controlled temperature, for instance, 0°C, to prevent side reactions like polybromination. The reaction mixture is then stirred for a period to ensure complete conversion, followed by quenching and purification steps.
Various brominating agents can be used to achieve regioselective bromination, including N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or in solvents like ionic liquids or THF. mdpi.comresearchgate.net
Lewis acids play a crucial role in activating the halogen for electrophilic attack on the aromatic ring. libretexts.orgwikipedia.org In the case of bromination, a Lewis acid like ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) reacts with molecular bromine to form a more potent electrophile. jove.comlibretexts.org This complex is then attacked by the electron-rich benzene ring. jove.comlibretexts.org
The choice of Lewis acid can influence the reaction. For instance, zirconium(IV) chloride has been shown to be an effective catalyst for benzylic bromination under certain conditions, proceeding through a radical pathway. nih.gov However, for electrophilic aromatic substitution, catalysts like FeBr₃ are standard. The catalyst polarizes the Br-Br bond, making one of the bromine atoms sufficiently electrophilic to be attacked by the benzene ring. pressbooks.pub This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. jove.comlibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. jove.comlibretexts.org
| Parameter | Optimal Condition | Impact on Yield |
| Temperature | 0–25°C | Prevents polybromination |
| Catalyst Loading | 10 mol% FeBr₃ | Maximizes electrophile generation |
| Reaction Time | 12–24 hours | Ensures complete conversion |
This optimized method typically results in yields of 65–75% for the desired product, with minimal formation of dibrominated byproducts.
Electrophilic Aromatic Fluorination Methodologies
Electrophilic aromatic substitution is a fundamental process in organic chemistry for the functionalization of aromatic rings. In the context of synthesizing fluorinated aromatics, this involves the attack of an electron-rich aromatic ring on an electrophilic fluorine source.
The direct fluorination of aromatic rings presents significant challenges, primarily due to the extreme reactivity of many fluorinating agents. pharmtech.comnih.gov Elemental fluorine (F₂), the most intuitive electrophilic fluorine source, is a highly reactive and toxic gas that often leads to non-selective reactions and over-fluorination, making it difficult to control for the synthesis of monofluorinated products. wikipedia.org The high energy of the C-F bond formation can also lead to the decomposition of the starting material or product.
Controlling regioselectivity is another major hurdle, especially in complex molecules with multiple functional groups. numberanalytics.com The directing effects of existing substituents on the aromatic ring must be carefully considered to achieve the desired isomer. In the case of a precursor like 1-bromo-4-pentylbenzene (B53511), the interplay between the ortho-, para-directing bromo and alkyl groups would need to be selectively controlled to favor fluorination at the C1 position, which can be a difficult task.
To overcome the challenges of direct fluorination, a range of milder and more selective electrophilic fluorinating reagents have been developed. wikipedia.org These reagents, often containing a nitrogen-fluorine (N-F) bond, have become indispensable tools in modern organofluorine chemistry. nih.govwikipedia.org They offer improved safety, handling, and selectivity compared to elemental fluorine. wikipedia.org
Prominent examples of these reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is commercially known as Selectfluor®. wikipedia.orgvaia.com These reagents act as sources of an electrophilic fluorine atom ("F+"), which is attacked by the nucleophilic aromatic ring. vaia.com
The mechanism of electrophilic fluorination with N-F reagents is still a subject of some debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.orgresearchgate.netresearchgate.net In the Sₙ2-type mechanism, the aromatic π-system directly attacks the fluorine atom, displacing the nitrogen-containing leaving group. The SET mechanism involves an initial electron transfer from the electron-rich arene to the fluorinating reagent, followed by the collapse of the resulting radical ion pair. researchgate.netresearchgate.net
For the synthesis of this compound, a hypothetical electrophilic fluorination approach would involve the treatment of 1-bromo-4-pentylbenzene with a reagent like Selectfluor®. The directing effects of the bromo and pentyl groups would influence the position of fluorination.
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Acronym | Key Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, good thermal stability, widely used. wikipedia.org |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, user-friendly, and versatile. wikipedia.orgvaia.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for the fluorination of various nucleophiles. wikipedia.org |
Cross-Coupling Strategies for Aromatic C-X Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful alternative for the synthesis of aryl fluorides, including this compound.
The formation of a C-F bond via palladium catalysis typically involves the reaction of an aryl halide or triflate with a fluoride (B91410) source. nih.govacs.orgacsgcipr.org This approach is attractive due to the wide availability of aryl bromide and triflate precursors. acs.org
In the context of synthesizing this compound, a plausible cross-coupling strategy would involve the palladium-catalyzed fluorination of a 2-bromo-4-pentylphenyl precursor, such as 2-bromo-1-iodo-4-pentylbenzene or a corresponding triflate. However, a more direct route would be the fluorination of an aryl bromide. While the C-Br bond is generally reactive in palladium catalysis, the subsequent C-F bond formation presents its own set of challenges. nih.gov
Research has demonstrated the successful palladium-catalyzed fluorination of a variety of aryl bromides, including those bearing electron-donating and electron-withdrawing groups. acs.org The choice of ligand, fluoride source, and reaction conditions is critical for achieving high yields and preventing side reactions. nih.gov For instance, bulky biarylphosphine ligands have been shown to be effective in promoting the desired C-F bond formation. nih.gov
The catalytic cycle for palladium-catalyzed C-F bond formation generally proceeds through three key steps: oxidative addition, transmetalation (or fluoride transfer), and reductive elimination. nih.govacsgcipr.org The final step, the reductive elimination of the Ar-F bond from an arylpalladium(II) fluoride complex, is often the most challenging. nih.govnih.gov The high bond strength of the Pd-F bond makes this step kinetically and thermodynamically demanding. nih.gov
To overcome this hurdle, strategies have been developed to promote the reductive elimination. One approach involves the use of sterically hindered ligands that can induce a more favorable geometry for the reductive elimination to occur. acsgcipr.orgnih.gov Another strategy involves the oxidation of the palladium(II) intermediate to a higher oxidation state, such as palladium(IV), from which the C-F bond formation is more facile. springernature.com This can be achieved by using strong oxidants in conjunction with the fluorinating agent.
Table 2: Key Steps in Palladium-Catalyzed Aryl Fluorination
| Catalytic Step | Description | Key Challenges |
| Oxidative Addition | Insertion of the Pd(0) catalyst into the Ar-X (X = Br, I, OTf) bond. nih.gov | Can be slow for less reactive aryl halides. |
| Transmetalation/Fluoride Transfer | Exchange of the halide on palladium with a fluoride ion from a fluoride source (e.g., CsF, AgF). nih.govacs.org | Requires a suitable fluoride source and can be reversible. |
| Reductive Elimination | Formation of the Ar-F bond from the arylpalladium(II) fluoride complex. nih.govnih.gov | Thermodynamically and kinetically challenging due to the strong Pd-F bond. nih.gov |
Copper-Catalyzed C-F Bond Formation
While direct copper-catalyzed C-F bond formation on a brominated pentylbenzene (B43098) precursor is not a commonly cited method for this specific molecule, the principles of such reactions are well-established in organic synthesis. Generally, copper-catalyzed fluorination involves the use of a copper catalyst, a fluoride source, and a suitable ligand to facilitate the transformation of a C-X (where X is a leaving group) or C-H bond into a C-F bond.
In a hypothetical application to a precursor of this compound, a copper catalyst could be employed to introduce the fluorine atom. For instance, a starting material like 1-bromo-2-iodo-4-pentylbenzene could potentially undergo a copper-catalyzed fluorination to replace the iodine with fluorine. The development of copper-catalyzed β-fluoride elimination reactions represents a mechanistically distinct approach to forming C-F bonds, generating axially chiral fluoroallenes. escholarship.org
Halogen-Exchange Reactions
Halogen-exchange (Halex) reactions are a cornerstone of organofluorine chemistry, providing a direct method for the introduction of fluorine into aromatic rings.
The Halex reaction is a type of nucleophilic aromatic substitution where a leaving group, typically chlorine or nitro, is displaced by a fluoride ion. wikipedia.org This process is particularly effective for aromatic systems that are activated by electron-withdrawing groups in the ortho or para positions. The reaction is typically carried out at high temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.org
For the synthesis of this compound, a suitable precursor would be a di-halogenated pentylbenzene, such as 1,2-dibromo-4-pentylbenzene or 1-bromo-2-chloro-4-pentylbenzene. The Halex reaction would then selectively replace one of the halogens with fluorine.
The success of a Halex reaction on a brominated precursor depends on the relative reactivity of the C-Br bond compared to other substituents on the aromatic ring. Generally, the ease of displacement follows the order I > Br > Cl > F. This hierarchy suggests that in a molecule with both bromine and another halogen, the other halogen might be preferentially displaced depending on its position and the reaction conditions.
However, the presence of an activating group is crucial for the Halex reaction to proceed efficiently. In the case of this compound synthesis from a dibrominated precursor, the pentyl group is an electron-donating group, which deactivates the ring towards nucleophilic aromatic substitution. This makes the direct application of the Halex reaction challenging without the presence of a strong electron-withdrawing group.
Multi-Step Synthetic Sequences from Simpler Aromatic Precursors
A more practical and widely employed approach for synthesizing this compound involves multi-step sequences starting from readily available aromatic compounds. These sequences allow for precise control over the introduction and positioning of the various functional groups.
Diazotization of an aromatic amine, followed by a Sandmeyer or Schiemann reaction, is a versatile method for introducing halogens onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com
The Sandmeyer reaction involves the conversion of an aryldiazonium salt to an aryl halide using a copper(I) salt as a catalyst. organic-chemistry.orgmasterorganicchemistry.com For instance, to introduce the bromine atom, an appropriate amino precursor would be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and then treated with copper(I) bromide. organic-chemistry.orgmasterorganicchemistry.com
The Schiemann reaction is a related process used to introduce fluorine. masterorganicchemistry.com In this reaction, the aryldiazonium salt is typically isolated as its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. masterorganicchemistry.com
A plausible synthetic route to this compound could start with an appropriately substituted aniline. For example, starting with 2-amino-4-pentylaniline, one could first perform a Sandmeyer reaction to introduce the bromine atom, followed by a Schiemann reaction on a subsequent amino group to introduce the fluorine. The order of these steps would be critical to ensure the correct regiochemistry. A patent describes a multi-step synthesis starting from para-toluidine, involving nitration, diazotization and bromo-reaction, reduction, and then diazotization fluoridation.
| Reaction Type | Reagents | Product |
| Sandmeyer (Bromination) | Ar-N₂⁺ + CuBr | Ar-Br |
| Schiemann (Fluorination) | Ar-N₂⁺BF₄⁻ + Heat | Ar-F |
Functional group interconversions (FGIs) are essential for manipulating the substituents on the aromatic ring during the synthesis. ub.eduimperial.ac.uk These can include reactions like the reduction of a nitro group to an amine, which is a common step in preparing the precursor for diazotization. wikipedia.org
Aromatic ring functionalization, such as Friedel-Crafts alkylation, can be used to introduce the pentyl group. For example, Friedel-Crafts alkylation of 2-bromo-1-fluorobenzene with an appropriate pentylating agent (e.g., 1-pentene (B89616) or 1-pentyl halide) in the presence of a Lewis acid catalyst could be a potential route. However, controlling the regioselectivity of this reaction can be challenging.
Alkylation Reactions for Pentyl Chain Installation
The introduction of the pentyl group at the C-4 position of the 1-bromo-2-fluorobenzene core is a critical transformation in the synthesis of this compound. Direct Friedel-Crafts alkylation with a pentyl halide is often avoided in synthetic strategies due to the high probability of carbocation rearrangements, which would lead to a mixture of isomeric products rather than the desired straight-chain pentyl substituent. masterorganicchemistry.com A more reliable and widely employed strategy involves a two-step sequence: Friedel-Crafts acylation followed by the reduction of the resulting ketone. This approach ensures the installation of a linear pentyl chain without rearrangement.
The process begins with the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene using a pentanoyl precursor, such as pentanoyl chloride or pentanoic anhydride. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. libretexts.org The directing effects of the fluorine and bromine substituents on the aromatic ring guide the incoming acyl group. Both halogen atoms are deactivating but ortho, para-directing. The fluorine atom is a moderately deactivating ortho, para-director, while bromine is also a deactivating ortho, para-director. The acylation occurs predominantly at the para-position relative to the fluorine atom (C-4), which is also para to the bromine atom. This position is sterically accessible and electronically favored, leading to the formation of the intermediate, (2-bromo-4-fluorophenyl)(pentan-1-yl)methanone.
The subsequent step is the reduction of the carbonyl group of the intermediate ketone to a methylene (B1212753) (CH₂) group, completing the formation of the pentyl chain. Two primary methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
Friedel-Crafts Acylation
The acylation reaction introduces the five-carbon acyl chain to the benzene ring, which is later reduced to the pentyl group.
| Reactants | Catalyst | Product |
| 1-Bromo-2-fluorobenzene | Aluminum Chloride (AlCl₃) | (2-Bromo-4-fluorophenyl)(pentan-1-yl)methanone |
| Pentanoyl Chloride |
Reduction of the Ketone Intermediate
Clemmensen Reduction : This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). organic-chemistry.org It is effective for reducing aryl ketones but is performed under harsh acidic conditions, making it unsuitable for substrates with acid-sensitive functional groups. libretexts.org
Wolff-Kishner Reduction : This reaction utilizes hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgyoutube.com The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas under basic conditions to yield the alkane. organic-chemistry.orgwikipedia.org The Wolff-Kishner reduction is ideal for substrates that are unstable in strong acid. wikipedia.org A widely used variant, the Huang-Minlon modification, involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base, followed by distilling off water to increase the reaction temperature, often resulting in improved yields and shorter reaction times. wikipedia.org
| Reduction Method | Reagents | Key Characteristics |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Strongly acidic conditions |
| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH) | Strongly basic, high-temperature conditions |
Chemical Reactivity and Transformation of 2 Bromo 1 Fluoro 4 Pentylbenzene
Reactivity of Aromatic Halogens (Bromine and Fluorine)
The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is a cornerstone of the synthetic utility of 2-bromo-1-fluoro-4-pentylbenzene. This difference stems from fundamental disparities in their bond strengths and the mechanisms by which they are activated.
In the context of transition-metal-catalyzed cross-coupling reactions, aryl bromides are significantly more reactive than aryl fluorides. The general order of reactivity for aryl halides follows the trend: I > Br > Cl >> F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. The C-Br bond is considerably weaker than the C-F bond, making it more susceptible to cleavage.
The C-F bond is the strongest single bond to carbon, and its activation presents a substantial challenge in organic synthesis. mdpi.com Historically, reactions involving C-F bond cleavage were dominated by transition metal complexes under harsh conditions. mdpi.com In contrast, the C-Br bond readily participates in a wide array of coupling reactions, allowing for selective functionalization at the bromine-bearing position while leaving the fluorine atom intact. This selective reactivity is crucial for the stepwise synthesis of more complex molecules.
The activation of carbon-halogen bonds in aryl halides for cross-coupling reactions typically involves an oxidative addition step to a low-valent transition metal center, most commonly palladium(0). In this step, the metal inserts into the carbon-halogen bond, forming an organopalladium(II) halide intermediate.
The facility of this oxidative addition follows the reactivity trend of the halogens (I > Br > Cl > F). For this compound, a palladium(0) catalyst will selectively insert into the C-Br bond due to its lower bond energy and higher polarizability compared to the C-F bond.
While C-Br bond activation is a well-established and routine transformation, C-F bond activation is a more formidable challenge due to the high bond dissociation energy. mdpi.com Activating the C-F bond often requires more reactive catalytic systems, such as those employing nickel with specific ligands, or harsher reaction conditions. mdpi.commdpi.com In many synthetic applications involving polyhalogenated aromatic compounds, the C-F bond is intentionally left unreacted to be leveraged in later synthetic steps or to remain as a permanent feature of the target molecule, influencing its electronic and biological properties.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The selective reactivity of the C-Br bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The bromine atom in this compound readily undergoes this reaction.
A typical Suzuki-Miyaura coupling of this compound with an arylboronic acid would replace the bromine atom with the aryl group from the boronic acid, yielding a substituted 1-fluoro-4-pentyl-biphenyl derivative.
Table 1: Example of Suzuki-Miyaura Coupling with a Related Compound While specific data for this compound is limited in publicly available literature, the following table presents typical conditions for the Suzuki-Miyaura coupling of bromo-fluoro-aromatic compounds.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product |
| 2-Bromo-1-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ or Cs₂CO₃ | Toluene/Water or DME/Water | 2-Fluoro-biphenyl |
The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. harvard.edu It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. harvard.edursc.org
For this compound, a Sonogashira coupling would involve the reaction of the C-Br bond with a terminal alkyne to produce a 2-(alkynyl)-1-fluoro-4-pentylbenzene derivative. The reactivity of aryl halides in the Sonogashira reaction follows the order I > OTf > Br >> Cl, making aryl bromides effective substrates. harvard.edu
Table 2: Generalized Conditions for Sonogashira Coupling of Aryl Bromides No specific examples for this compound were found. The table below outlines general conditions applicable to aryl bromides.
| Aryl Halide | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5) | CuI (1-10) | Triethylamine or Diisopropylamine | THF or DMF |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orglibretexts.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new carbon-carbon bond at the vinylic position of the alkene. wikipedia.org The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. researchgate.net
Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.org A wide variety of organostannanes can be used, including vinyl, aryl, and alkyl derivatives. libretexts.org The reaction of this compound with an organostannane, for instance, tributyl(vinyl)tin, would result in the substitution of the bromine atom with the vinyl group. A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, although their toxicity is a significant drawback. organic-chemistry.orglibretexts.org
Table 3: Generalized Conditions for Heck and Stille Couplings of Aryl Bromides Specific data for this compound is not readily available. The following table provides general parameters for these reactions with aryl bromides.
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Additive/Base | Solvent |
| Heck | Aryl Bromide | Alkene | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5) | Triethylamine, K₂CO₃, or NaOAc | DMF, NMP, or Acetonitrile |
| Stille | Aryl Bromide | Organostannane | Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5) | LiCl (in some cases) | THF, Toluene, or DMF |
Carbon-Heteroatom Cross-Coupling Reactions (e.g., C-N, C-O, C-S)
The structure of this compound, featuring a bromine atom, makes it a suitable substrate for various palladium- and copper-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. The carbon-bromine bond is significantly more reactive in these transformations than the more robust carbon-fluorine bond.
Prominent among these reactions is the Buchwald-Hartwig amination , a palladium-catalyzed process for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial and has evolved to allow for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.orgresearchgate.net
For the formation of carbon-oxygen (C-O) bonds, both the Ullmann condensation and Buchwald-Hartwig-type etherification are relevant. The traditional Ullmann reaction uses copper catalysis, often at high temperatures, to couple an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Modern methods have introduced ligand-supported copper catalysts that operate under milder conditions. wikipedia.org Alternatively, palladium-catalyzed C-O coupling reactions, an extension of the Buchwald-Hartwig amination, provide another route to aryl ethers.
Similarly, carbon-sulfur (C-S) bond formation can be achieved through copper-catalyzed methods akin to the Ullmann reaction, coupling the aryl bromide with thiols. wikipedia.org Palladium-catalyzed thiolations have also been developed as an efficient alternative.
Another important reaction is the Chan-Lam coupling , which typically uses copper catalysts to form C-N and C-O bonds from arylboronic acids. wikipedia.orgorganic-chemistry.orgresearchgate.net While this reaction starts from a boronic acid derivative, it highlights the importance of copper-catalyzed cross-coupling in forming C-heteroatom bonds. wikipedia.orgresearchgate.netnih.gov
| Reaction Name | Metal Catalyst | Bond Formed | Reactant with this compound |
| Buchwald-Hartwig Amination | Palladium | C-N | Amine (primary or secondary) |
| Ullmann Condensation | Copper | C-O, C-N, C-S | Alcohol, Amine, or Thiol |
| Chan-Lam Coupling* | Copper | C-N, C-O | Amine or Alcohol |
*Note: The Chan-Lam coupling classically involves an aryl boronic acid, but it is a key example of copper-catalyzed C-heteroatom bond formation.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
For this compound, which lacks strong electron-withdrawing substituents like nitro groups, the classical SNAr pathway is generally unfavorable. wikipedia.orgnih.gov However, under forced conditions with very strong nucleophiles, substitution might occur, potentially through an alternative benzyne (B1209423) mechanism. pressbooks.pubmasterorganicchemistry.com The benzyne mechanism involves the elimination of HX to form a highly reactive aryne intermediate, followed by nucleophilic addition. pressbooks.pubmasterorganicchemistry.com
Influence of Fluorine and Bromine on SNAr Reactivity
In a hypothetical SNAr reaction on a suitably activated ring, the identities of the halogen leaving groups are critical. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com This is counterintuitive when considering bond strength (C-F is the strongest) but is explained by the mechanism. masterorganicchemistry.com
The rate-determining step in the addition-elimination SNAr mechanism is the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comyoutube.com Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating this initial attack. masterorganicchemistry.comnih.gov Even though the C-F bond is strong, its cleavage occurs in the second, faster step after the aromaticity is restored. masterorganicchemistry.com Therefore, in a competitive scenario on an activated ring, fluorine would be the preferred leaving group over bromine.
Electrophilic Aromatic Substitution (EAS) of this compound
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.orgyoutube.com The substituents already present on the ring strongly influence both the rate of the reaction and the position of the incoming electrophile. masterorganicchemistry.compressbooks.pub
Regioselectivity Directed by Existing Substituents
The position of a new substituent is determined by the directing effects of the groups already on the ring. pressbooks.pubyoutube.com
Fluorine and Bromine: Halogens are ortho-, para-directors. assets-servd.hostpressbooks.pub This is because they can donate a lone pair of electrons through resonance to stabilize the positive charge of the arenium ion when the attack occurs at the ortho or para positions. assets-servd.host
Pentyl Group: Alkyl groups are also ortho-, para-directors due to their ability to donate electron density through an inductive effect and hyperconjugation. masterorganicchemistry.comlibretexts.org
In this compound, all three substituents are ortho-, para-directors. To predict the outcome, we must consider their combined influence. This is an example of "reinforcing" directing effects. libretexts.org
Let's analyze the available positions for an incoming electrophile (E+):
Position 3: Ortho to the bromine and meta to the fluorine and pentyl groups.
Position 5: Ortho to the pentyl group and meta to the bromine and fluorine groups.
Position 6: Ortho to the fluorine and meta to the bromine and pentyl groups.
The directing effects reinforce each other to favor substitution at positions that are ortho or para to the activating pentyl group and the halogen directors. The strongest activating group generally directs the substitution. masterorganicchemistry.com However, since all are ortho-, para-directors, steric hindrance becomes a key factor. Position 6 is ortho to the small fluorine atom. Position 3 is ortho to the larger bromine atom. Position 5 is ortho to the pentyl group. Steric hindrance from the bromine and pentyl groups might disfavor substitution at positions 3 and 5, respectively. Therefore, substitution is most likely to occur at position 6 , which is ortho to the fluorine and para to the bromine, a sterically accessible and electronically favorable site. Substitution at position 3, ortho to the bromine and para to the pentyl group, is also a possibility.
| Substituent | Type | Directing Effect |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -C₅H₁₁ (Pentyl) | Activating | Ortho, Para |
Activation/Deactivation Effects of Halogens and Alkyl Group
The rate of an EAS reaction is determined by how the substituents affect the electron density of the aromatic ring. masterorganicchemistry.comlibretexts.org
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. The pentyl group is a weak activating group through the inductive effect. masterorganicchemistry.comassets-servd.host
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. Halogens are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. masterorganicchemistry.comassets-servd.hostpressbooks.pub
Radical Reactions and Photochemical Transformations of this compound
The study of radical reactions and photochemical transformations of halogenated aromatic compounds is crucial for understanding their environmental fate and their potential applications in synthetic chemistry. For this compound, these reactions are primarily governed by the distinct properties of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds when subjected to energy sources like ultraviolet (UV) light.
Homolytic Cleavage of C-Br and C-F Bonds
The initiation of radical reactions in this compound under photochemical conditions involves the homolytic cleavage of a carbon-halogen bond. In this process, the two electrons forming the covalent bond are distributed equally between the two separating atoms, resulting in the formation of two radicals.
The key factor determining which bond will preferentially undergo homolysis is the bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-F bond. For instance, the BDE for a typical aryl C-Br bond is approximately 70-80 kcal/mol, whereas the BDE for an aryl C-F bond is considerably higher, around 120-130 kcal/mol. utexas.eduresearchgate.netvaia.com This substantial difference in bond strength dictates that upon irradiation with UV light, the C-Br bond is the primary site of homolytic cleavage. nih.gov
The process can be represented as follows:
Primary Photochemical Event:
This compound + hν (UV light) → 4-Fluoro-3-pentylphenyl radical + Br•
Table 1: Comparative Bond Dissociation Energies
| Bond | Typical Bond Dissociation Energy (kcal/mol) | Likelihood of Homolytic Cleavage under Photochemical Conditions |
| Aryl C-Br | 70 - 80 | High |
| Aryl C-F | 120 - 130 | Low |
This table provides generalized data for aryl halides to illustrate the relative bond strengths.
Photolytic Degradation Pathways and Intermediates
Following the initial homolytic cleavage of the C-Br bond, the resulting 4-fluoro-3-pentylphenyl radical can undergo several potential degradation pathways. The specific pathway and the distribution of final products can be influenced by factors such as the solvent, the presence of oxygen, and the wavelength of the incident light. nih.govnih.gov
Possible Degradation Pathways:
Hydrogen Abstraction: The highly reactive aryl radical can abstract a hydrogen atom from a suitable donor molecule (e.g., the solvent or the pentyl side chain itself) to form 1-fluoro-4-pentylbenzene (B7724133). This is often a major pathway in the absence of other reactive species.
4-Fluoro-3-pentylphenyl radical + H-donor → 1-Fluoro-4-pentylbenzene + Donor-radical
Radical-Radical Coupling: Two aryl radicals could potentially couple to form a biphenyl (B1667301) derivative. However, due to the low steady-state concentration of these radicals, this is generally a minor pathway.
Reaction with Bromine Radical: The aryl radical can recombine with a bromine radical to reform the starting material. This is a non-productive pathway that can decrease the quantum yield of degradation.
Intramolecular Reactions: The aryl radical could potentially undergo intramolecular reactions involving the pentyl side chain, although this is generally less favorable than intermolecular hydrogen abstraction.
Photolytic Intermediates:
The primary intermediates in the photolytic degradation of this compound are the 4-fluoro-3-pentylphenyl radical and the bromine radical. Subsequent reactions can lead to a variety of secondary intermediates and final products.
Table 2: Potential Intermediates and Products in the Photodegradation of this compound
| Species Type | Chemical Name/Structure | Role in Degradation Pathway |
| Primary Intermediate | 4-Fluoro-3-pentylphenyl radical | Formed from the homolytic cleavage of the C-Br bond. |
| Primary Intermediate | Bromine radical (Br•) | Co-product of the initial photochemical event. |
| Major Product | 1-Fluoro-4-pentylbenzene | Formed via hydrogen abstraction by the aryl radical. |
| Minor Product | Biphenyl derivatives | Formed from the coupling of two aryl radicals. |
The study of the photolytic degradation of similar brominated aromatic compounds suggests that the process often follows pseudo-first-order kinetics, with the rate of degradation being dependent on the initial concentration of the compound and the intensity of the light source. nih.govnih.gov The choice of solvent can also significantly impact the degradation rate and product distribution by influencing the stability and reactivity of the radical intermediates. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-bromo-1-fluoro-4-pentylbenzene. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the electronic environment and connectivity of atoms within the molecule can be constructed.
¹H NMR for Proton Environment and Pentyl Chain Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the disposition of protons on both the aromatic ring and the pentyl side chain. The aromatic region is expected to exhibit three distinct signals corresponding to the protons at positions 3, 5, and 6. The proton at position 3 (H-3) will appear as a doublet of doublets, split by the adjacent fluorine atom and the meta-coupled H-5. Similarly, the H-5 proton will present as a doublet of doublets, influenced by H-3 and H-6. The H-6 proton, adjacent to the fluorine, is also anticipated to be a doublet of doublets, with coupling to H-5 and the fluorine atom. The presence of the electron-withdrawing fluorine atom is expected to deshield the adjacent protons, shifting their resonances downfield.
The pentyl chain protons will appear in the upfield region of the spectrum. The terminal methyl group (CH₃) will likely be a triplet, while the methylene (B1212753) (CH₂) groups will exhibit more complex splitting patterns (multiplets) due to coupling with their neighbors. The benzylic methylene group, directly attached to the aromatic ring, will be the most downfield of the aliphatic signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.20 - 7.40 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | 7.00 - 7.20 | dd | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |
| H-6 | 6.90 - 7.10 | dd | J(H-F) ≈ 5-7, J(H-H) ≈ 8-9 |
| Benzylic CH₂ | 2.50 - 2.70 | t | J(H-H) ≈ 7-8 |
| (CH₂)₃ | 1.50 - 1.70 | m | - |
Note: Predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbon atoms of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The carbon directly bonded to the fluorine atom (C-1) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon bearing the bromine atom (C-2) will also be significantly affected. The remaining aromatic carbons (C-3, C-4, C-5, and C-6) will show distinct chemical shifts influenced by the positions of the substituents. The carbons of the pentyl chain will appear in the upfield aliphatic region (typically 10-40 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 | 158 - 162 | d |
| C-2 | 110 - 115 | d |
| C-3 | 130 - 134 | d |
| C-4 | 140 - 144 | s |
| C-5 | 128 - 132 | s |
| C-6 | 115 - 120 | d |
| Benzylic CH₂ | 34 - 38 | s |
| CH₂ | 30 - 33 | s |
| CH₂ | 22 - 25 | s |
| CH₂ | 31 - 34 | s |
Note: Predicted values are based on the analysis of similar compounds and established substituent effects. 'd' indicates a doublet due to coupling with ¹⁹F. Actual experimental values may vary.
¹⁹F NMR for Fluorine Chemical Environment and Coupling Patterns
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. spectrabase.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. This resonance will be split into a multiplet due to coupling with the ortho-protons (H-2 and H-6) and the meta-proton (H-3), providing further confirmation of the substitution pattern on the aromatic ring.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR spectra provide a wealth of information, complex structures often require multi-dimensional NMR experiments for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons in the pentyl chain and between neighboring protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals of the pentyl chain and the protonated carbons of the aromatic ring.
Vibrational Spectroscopy (FT-IR and Raman)
Characteristic Aromatic and Aliphatic Stretching/Bending Modes
The FT-IR and Raman spectra of this compound will display a series of characteristic absorption bands.
Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching modes of the pentyl group will be observed in the 2850-3000 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually give rise to a group of bands between 1450 and 1600 cm⁻¹.
Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the methylene and methyl groups of the pentyl chain are expected in the 1350-1470 cm⁻¹ region.
C-F Stretching: The carbon-fluorine stretching vibration is typically strong in the IR spectrum and appears in the range of 1100-1250 cm⁻¹.
C-Br Stretching: The carbon-bromine stretching vibration is found at lower frequencies, generally in the 500-650 cm⁻¹ range.
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be deduced from the strong out-of-plane C-H bending bands in the 700-900 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| Aliphatic C-H Bend | 1350 - 1470 | FT-IR, Raman |
| C-F Stretch | 1100 - 1250 | FT-IR |
| C-Br Stretch | 500 - 650 | FT-IR, Raman |
By integrating the data from these various spectroscopic methods, a comprehensive and unambiguous structural determination of this compound can be achieved.
Influence of Halogenation on Vibrational Frequencies
The vibrational spectrum of this compound is significantly influenced by the presence of both bromine and fluorine atoms on the aromatic ring. The mass and electronegativity of these halogens, along with the pentyl group, lead to characteristic shifts in the vibrational frequencies of the benzene ring compared to unsubstituted benzene.
The C-H stretching vibrations in the aromatic region, typically found between 3100 and 3000 cm⁻¹, are expected to be present. The substitution pattern on the benzene ring (1,2,4-trisubstitution) will determine the specific pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region.
The presence of the heavy bromine atom will give rise to a C-Br stretching vibration at a lower frequency, generally in the range of 600-500 cm⁻¹. The C-F stretch, due to the high electronegativity and relatively low mass of fluorine, will appear at a much higher frequency, typically in the 1250-1000 cm⁻¹ region. The pentyl group will introduce its own characteristic vibrations, including C-H stretching modes around 2950-2850 cm⁻¹ and bending vibrations at lower frequencies.
The interaction between the substituents can also lead to more subtle shifts in the vibrational frequencies of the benzene ring itself. For instance, the electron-withdrawing nature of the fluorine and bromine atoms can affect the C=C stretching vibrations of the aromatic ring, which are typically observed in the 1600-1450 cm⁻¹ range.
A hypothetical table of key vibrational frequencies for this compound, based on known data for similar halogenated aromatic compounds, is presented below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Frequency for this compound (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | ~3080 - 3030 |
| Aliphatic C-H Stretch (Pentyl) | 2960 - 2850 | ~2955, 2925, 2870 |
| Aromatic C=C Stretch | 1625 - 1430 | ~1600, 1570, 1480 |
| C-F Stretch | 1250 - 1000 | ~1230 |
| C-Br Stretch | 600 - 500 | ~550 |
| Out-of-plane C-H Bending | 900 - 675 | ~880, 820 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound. With a calculated molecular weight of approximately 245.03 g/mol , HRMS can distinguish this compound from others with the same nominal mass.
The technique provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition. For this compound, the expected molecular formula is C₁₁H₁₄BrF.
A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This characteristic isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.
| Ion | Calculated m/z for C₁₁H₁₄⁷⁹BrF⁺ | Calculated m/z for C₁₁H₁₄⁸¹BrF⁺ | Expected Ratio |
| Molecular Ion ([M]⁺) | 244.0335 | 246.0315 | ~1:1 |
This precise mass measurement and the distinct isotopic pattern from HRMS analysis serve as definitive proof of the compound's molecular formula.
X-ray Crystallography for Solid-State Structure Determination
Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the most definitive structural information, revealing the precise three-dimensional arrangement of the atoms in the solid state.
Molecular Conformation and Intermolecular Interactions (e.g., Halogen Bonding)
The crystal structure would elucidate the conformation of the pentyl chain and the orientation of the substituents on the benzene ring. The pentyl group is flexible and can adopt various conformations.
Of particular interest would be the potential for intermolecular interactions, specifically halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org The bromine atom in this compound, being a larger and more polarizable halogen, has the potential to form halogen bonds with electron-rich atoms of neighboring molecules, such as the fluorine atom or the π-system of the benzene ring.
The presence of the highly electronegative fluorine atom ortho to the bromine can influence the strength of this halogen bond. Studies on related fluorinated aromatic compounds have shown that fluorine substitution can enhance the positive electrostatic potential (σ-hole) on the adjacent halogen, potentially leading to stronger halogen bonds. researchgate.netresearchgate.net
Packing Arrangements in the Crystal Lattice
The way in which individual molecules of this compound pack together in the crystal lattice is determined by a balance of various intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potential halogen bonds.
Common packing motifs for aromatic compounds include herringbone, sandwich-herringbone, and π-stacking arrangements. researchgate.net The presence of the bulky pentyl group and the halogen substituents will play a significant role in dictating the final packing arrangement. For instance, the interplay between the flexible alkyl chains and the planar aromatic rings could lead to layered structures or more complex interdigitated patterns. The specific symmetry of the crystal lattice would be described by its space group, with a possibility of common space groups like P2₁/c.
Computational Chemistry and Theoretical Studies
Quantum Chemical Descriptors for Reactivity Prediction
Bond Dissociation Energies of C-Br and C-F Bonds
Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in determining the bond dissociation energies (BDEs) of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in 2-Bromo-1-fluoro-4-pentylbenzene. These values are crucial for understanding the molecule's reactivity, particularly in reactions involving the cleavage of these bonds, such as in cross-coupling reactions or photolytic processes.
Generally, the C-F bond is significantly stronger than the C-Br bond due to the higher electronegativity and smaller size of the fluorine atom, leading to a more substantial orbital overlap with carbon. reddit.com The presence of the electron-donating pentyl group at the para position relative to the fluorine atom can slightly modulate the BDEs.
A comparative analysis with simpler, related molecules for which computational data is more accessible, such as 1-bromo-2-fluorobenzene (B92463), provides a baseline for estimating the BDEs in the target molecule. For instance, DFT calculations on haloarenes have shown that the C-F bond is consistently stronger than the C-Br bond. nih.gov The introduction of an alkyl group is not expected to alter this fundamental trend but may slightly decrease the BDEs due to its electron-donating nature, which can stabilize the resulting radical.
Here is a table of estimated Bond Dissociation Energies based on computational studies of related haloarenes:
| Bond | Estimated Bond Dissociation Energy (kcal/mol) |
| C-F | ~115 - 125 |
| C-Br | ~80 - 90 |
Note: These values are estimations based on data for simpler haloarenes and the expected electronic influence of the pentyl substituent. Actual values would require specific DFT calculations on this compound.
Reaction Mechanism Elucidation via Transition State Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface and identifying the structures of transition states and intermediates, researchers can gain detailed insights into reaction pathways, selectivity, and kinetics.
Computational Studies of Halogenation Pathways
The halogenation of this compound is a classic example of an electrophilic aromatic substitution reaction. Computational studies, often using DFT methods, can predict the most likely sites of substitution by calculating the activation energies for the formation of the sigma complex (arenium ion) at each possible position on the benzene (B151609) ring.
Mechanistic Investigations of Cross-Coupling Reactions
This compound is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental in the synthesis of more complex organic molecules. nih.gov Computational studies are invaluable for understanding the intricate catalytic cycle of these reactions.
A key aspect that can be investigated computationally is the relative reactivity of the C-Br and C-F bonds. Oxidative addition of the haloarene to a low-valent metal catalyst (typically palladium or nickel) is the first and often rate-determining step. Transition state modeling consistently shows that the activation barrier for the cleavage of the C-Br bond is significantly lower than that for the C-F bond. nih.gov This selectivity is attributed to the weaker nature of the C-Br bond. Therefore, in a cross-coupling reaction, it is expected that the C-Br bond will react selectively, leaving the C-F bond intact.
Computational models can also elucidate the structures of the intermediates in the catalytic cycle, such as the oxidative addition complex, the transmetalation intermediate, and the reductive elimination transition state, providing a complete energetic profile of the reaction. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and its interactions with its environment.
Conformational Dynamics of the Pentyl Chain
The pentyl chain of this compound is flexible and can adopt numerous conformations. MD simulations can be used to explore the conformational landscape of this alkyl chain by simulating its motion over time. nih.gov The dynamics are primarily governed by the rotation around the C-C single bonds.
Below is a representative table of the primary dihedral angles and their common conformational states for an n-pentyl chain attached to a benzene ring, as would be studied in an MD simulation.
| Dihedral Angle | Conformation | Approximate Angle (degrees) |
| C(ar)-C(ar)-Cα-Cβ | Anti (trans) | ±180 |
| C(ar)-C(ar)-Cα-Cβ | Gauche | ±60 |
| C(ar)-Cα-Cβ-Cγ | Anti (trans) | ±180 |
| C(ar)-Cα-Cβ-Cγ | Gauche | ±60 |
| Cα-Cβ-Cγ-Cδ | Anti (trans) | ±180 |
| Cα-Cβ-Cγ-Cδ | Gauche | ±60 |
| Cβ-Cγ-Cδ-Cε | Anti (trans) | ±180 |
| Cβ-Cγ-Cδ-Cε | Gauche | ±60 |
Interactions in Condensed Phases or with Solvents
MD simulations are particularly useful for studying the behavior of this compound in a condensed phase, such as in a solvent or as part of a larger molecular assembly. rsc.org The simulations can reveal how solvent molecules arrange themselves around the solute and can quantify the strength of these interactions.
The presence of the polar C-F and C-Br bonds, combined with the nonpolar pentyl chain and the aromatic ring, gives the molecule an amphiphilic character. In a polar solvent like water, MD simulations would likely show the formation of a structured solvation shell, with water molecules orienting themselves to interact favorably with the polar regions of the molecule. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.
The radial distribution function (RDF) is a common analytical tool used in MD simulations to describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. The RDF for water around the C-F and C-Br bonds would show distinct peaks, indicating structured solvation, while the RDF around the pentyl chain would be more diffuse. koreascience.kr These simulations provide critical insights into the molecule's solubility and how it interacts with its environment at a molecular level.
Applications As a Synthetic Building Block and in Materials Science
Precursor in Organic Synthesis
The strategic placement of the bromo, fluoro, and pentyl groups on the benzene (B151609) ring makes 2-Bromo-1-fluoro-4-pentylbenzene a valuable precursor in multi-step organic syntheses. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom and the pentyl chain influence the electronic properties and solubility of the molecule and its derivatives.
Synthesis of Advanced Halogenated Aromatic Intermediates
This compound is a key starting material for the synthesis of more complex, poly-functionalized aromatic compounds. The bromine atom can be readily converted into other functional groups, such as boronic acids or their esters, through lithium-halogen exchange followed by reaction with a trialkyl borate. These resulting boronic acid derivatives are crucial intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of aryl, heteroaryl, or vinyl partners. This methodology allows for the construction of highly substituted aromatic structures that are otherwise difficult to access.
For instance, the transformation of this compound into its corresponding boronic acid provides a gateway to a variety of biaryl and polyaryl compounds. These structures are often core components of pharmaceutically active molecules and advanced materials. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the pentyl group can improve solubility in organic solvents, facilitating subsequent reaction and purification steps.
Table 1: Synthetic Transformations of this compound for Advanced Intermediates
| Starting Material | Reagents | Product | Application of Product |
| This compound | 1. n-BuLi, THF, -78 °C2. B(OiPr)₃3. H₃O⁺ | 2-Fluoro-4-pentylphenylboronic acid | Suzuki-Miyaura cross-coupling reactions |
| This compound | Arylboronic acid, Pd catalyst, base | 2-Aryl-1-fluoro-4-pentylbenzene | Precursors for liquid crystals and OLEDs |
| This compound | Terminal alkyne, Pd/Cu catalyst, base | 2-(Alkynyl)-1-fluoro-4-pentylbenzene | Building blocks for conjugated polymers and polyarenes |
Incorporation into Complex Organic Architectures (e.g., Heterocycles, Polyarenes)
The versatility of this compound extends to its use in the synthesis of complex organic architectures, including heterocyclic compounds and polycyclic aromatic hydrocarbons (PAHs). The bromine atom is a key reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Heterocycles: Through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling with heterocyclic boronic acids, the 2-bromo-1-fluoro-4-pentylphenyl moiety can be incorporated into various heterocyclic systems. These include pyridines, pyrimidines, indoles, and carbazoles, which are prevalent scaffolds in medicinal chemistry and materials science. The fluorine atom in the ortho position to the newly formed bond can influence the conformation and electronic properties of the final heterocyclic product.
Polyarenes: The synthesis of extended polycyclic aromatic systems can be achieved using this compound as a building block. Transition metal-catalyzed annulation reactions, where the bromine atom and an adjacent C-H bond participate in the formation of a new ring, can lead to the construction of fluorenes, phenanthrenes, and other PAHs. The pentyl group in these structures enhances their processability, which is often a challenge for large, planar aromatic molecules. Brominated B-PAHs have been synthesized and used in cross-couplings to create donor-acceptor materials. nih.gov
Role in the Development of Functional Materials
The unique combination of a flexible alkyl chain, a polar fluorine atom, and a reactive bromine atom makes this compound and its derivatives attractive components for the design of functional materials with specific optical, electronic, and self-organizational properties.
Liquid Crystals and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
Liquid Crystals: The anisotropic molecular shape and the presence of the polar C-F bond in derivatives of this compound are desirable features for liquid crystalline materials. The long pentyl chain contributes to the formation of mesophases, while the fluorine atom can influence the dielectric anisotropy, a key parameter for display applications. By replacing the bromine atom with various mesogenic units through cross-coupling reactions, a wide range of liquid crystals with tailored properties can be synthesized. For example, the introduction of a biphenyl (B1667301) or terphenyl unit can lead to materials exhibiting nematic or smectic phases. Research on fluorinated liquid crystals has shown that lateral fluorine substitution can lead to materials with high birefringence and large dielectric anisotropy. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): In the field of optoelectronics, fluorinated aromatic compounds are known to improve the performance of devices such as OLEDs and OPVs. The incorporation of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, leading to improved charge injection and transport properties, as well as enhanced device stability. This compound can serve as a precursor to synthesize emitting materials, host materials, or charge-transporting materials for OLEDs. In OPVs, fluorinated donor or acceptor materials often lead to higher power conversion efficiencies. While direct use of this compound in these applications is not widely reported, its derivatives, obtained through reactions at the bromine position, are promising candidates for these technologies.
Polymer Chemistry and Fluorinated Polymeric Materials
This compound can be utilized as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers. The bromine atom allows for its incorporation into polymer chains via various polymerization techniques, including Suzuki or Stille polycondensation. The resulting polymers would possess the combined benefits of the fluorine atom (e.g., thermal stability, chemical resistance, low surface energy) and the pentyl group (e.g., improved solubility and processability). Such polymers could find applications as high-performance plastics, dielectric materials, or hydrophobic coatings. A research project has explored incorporating this compound into polymer matrices to create materials with enhanced thermal stability and electrical conductivity.
Table 2: Potential Polymerization Reactions Involving this compound Derivatives
| Polymerization Method | Monomer 1 | Monomer 2 | Resulting Polymer Structure | Potential Properties |
| Suzuki Polycondensation | 2-Fluoro-4-pentylphenyl-1-boronic acid | Dihalo-aromatic/heteroaromatic compound | Alternating copolymer | High thermal stability, tunable electronic properties |
| Stille Polycondensation | This compound | Distannyl-aromatic/heteroaromatic compound | Alternating copolymer | Processable, good film-forming properties |
Self-Assembly and Supramolecular Chemistry Utilizing Halogen Bonding
The bromine atom in this compound can act as a halogen bond donor, a directional non-covalent interaction that has gained significant attention in crystal engineering and supramolecular chemistry. Halogen bonds are formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov
The directionality and strength of halogen bonds make them a powerful tool for controlling the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures such as chains, sheets, and three-dimensional networks. nih.govmdpi.com In the context of this compound, the interplay between halogen bonding (involving the bromine atom), potential weak hydrogen bonds (involving the fluorine atom), and van der Waals interactions (from the pentyl chains) could lead to complex and predictable packing motifs in the crystalline state. The long alkyl chains are known to strongly influence the formation of self-assembled networks on surfaces. nih.gov This controlled self-assembly is crucial for the bottom-up fabrication of functional materials with applications in areas such as organic electronics and sensing.
Environmental Photochemistry and Biotransformation Pathways of Halogenated Aromatics
Atmospheric Photochemistry of Halogenated Benzene (B151609) Derivatives
The atmospheric fate of 2-Bromo-1-fluoro-4-pentylbenzene is largely determined by photochemical processes. These reactions involve the absorption of solar radiation and subsequent reactions with photochemically generated reactive species, such as hydroxyl radicals.
Photolytic Degradation Processes (UV-Vis Absorption, Quantum Yields)
The initiation of photolytic degradation requires the absorption of light. Aromatic compounds like benzene exhibit strong absorption in the UV region. Benzene, the parent compound for this compound, displays several absorption bands in its UV spectrum arising from π to π* transitions. youtube.com The primary bands for benzene are observed around 184 nm, 204 nm, and a broader, less intense band around 255 nm. youtube.com The presence of substituents, such as halogens and alkyl groups, can shift these absorption bands to longer wavelengths (a bathochromic shift), potentially increasing the overlap with the solar spectrum at ground level and thus enhancing the rate of direct photolysis.
The efficiency of photodegradation is quantified by the quantum yield, which is the ratio of the number of molecules undergoing a particular photoreaction to the number of photons absorbed. While specific quantum yield data for this compound are not available, studies on other brominated aromatic compounds have shown that the photoelimination of bromine can occur with high quantum yields. For instance, certain platinum(IV) complexes with aryl ligands can photoeliminate molecular bromine with quantum yields as high as 82%. nih.gov The photodegradation of brominated flame retardants often follows first-order kinetics, with the rate being dependent on the wavelength of light. acs.org The primary photolytic process for bromoaromatic compounds is the cleavage of the carbon-bromine bond, which is generally weaker than the carbon-fluorine or carbon-hydrogen bonds.
| Wavelength (λmax) | Molar Absorptivity (εmax) | Transition Type | Band Name |
| 184 nm | 60,000 | π → π | Primary |
| 204 nm | 7,900 | π → π | Primary |
| 255 nm | 200 | π → π* | Secondary |
Data sourced from general UV spectroscopy principles for aromatic compounds. youtube.com
Reactions with Atmospheric Radicals (e.g., OH Radicals)
The primary degradation pathway for most aromatic compounds in the troposphere is the reaction with hydroxyl (OH) radicals. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound. The OH radical can react with this compound in two principal ways: by adding to the aromatic ring or by abstracting a hydrogen atom from the pentyl side chain.
The addition of the OH radical to the aromatic ring is a common reaction for aromatic compounds. For benzene, the rate constant for this reaction is approximately 1.2 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. mdpi.com The presence of activating groups, such as the pentyl group, generally increases the reaction rate, while deactivating groups can decrease it. The reaction with the pentyl side chain involves the abstraction of a hydrogen atom, likely from a benzylic position, due to the resonance stabilization of the resulting radical. copernicus.org The rate constants for the reaction of OH radicals with various hydrocarbons have been extensively studied and provide a basis for estimating the atmospheric lifetime of this compound. mdpi.comcopernicus.orgnih.gov
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ)¹ |
| Benzene | 1.2 x 10⁻¹² | ~9.7 days |
| Toluene | 5.6 x 10⁻¹² | ~2.1 days |
| Ethylbenzene | 7.0 x 10⁻¹² | ~1.6 days |
¹Calculated assuming an average global tropospheric OH radical concentration of 1 x 10⁶ molecules cm⁻³. Data sourced from studies on hydrocarbon reactions with OH radicals. mdpi.com
Formation of Environmentally Relevant Transformation Products
The photochemical reactions of this compound are expected to generate a variety of transformation products (TPs). rsc.orgscielo.org.mx The initial addition of an OH radical to the aromatic ring can lead to the formation of bromofluoropentylphenols. Subsequent reactions can result in ring cleavage.
Photolytic cleavage of the C-Br bond would lead to the formation of a fluoropentylphenyl radical, which can then abstract a hydrogen atom from other molecules to form 1-fluoro-4-pentylbenzene (B7724133). Further degradation of these primary TPs can occur, leading to a complex mixture of smaller, more oxidized compounds. copernicus.org For instance, the degradation of fluorobenzene (B45895) has been shown to produce intermediates such as 4-fluorocatechol. researchgate.net The formation and persistence of these TPs are of environmental concern as they may exhibit their own toxicity. rsc.org
Microbial Transformation and Biodegradation Studies
In soil and aquatic environments, the fate of this compound is primarily governed by microbial degradation. Microorganisms have evolved diverse enzymatic pathways to break down halogenated aromatic compounds. nih.gov These processes can occur under both anaerobic and aerobic conditions.
Reductive Dehalogenation Mechanisms in Anaerobic Environments
Under anaerobic conditions, such as in sediments and water-logged soils, reductive dehalogenation is a key initial step in the biodegradation of halogenated aromatic compounds. mdpi.comnih.gov In this process, the halogen substituent is removed and replaced by a hydrogen atom. This reaction is energetically favorable for many halogenated compounds and is carried out by a variety of anaerobic bacteria. copernicus.org For this compound, the bromine atom would be preferentially removed over the fluorine atom due to the lower bond energy of the C-Br bond compared to the C-F bond. This would result in the formation of 1-fluoro-4-pentylbenzene. Complete dehalogenation would lead to the formation of pentylbenzene (B43098).
Oxidative Degradation Pathways by Aerobic Microorganisms
In the presence of oxygen, aerobic microorganisms utilize oxygenase enzymes to initiate the degradation of aromatic rings. mdpi.com The degradation of halogenated aromatic compounds typically proceeds through a series of steps:
Initial Oxygenation: Dioxygenase enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a dihydrodiol intermediate. For this compound, this could lead to the formation of a bromo-fluoro-pentyl-substituted dihydrodiol.
Dehydrogenation and Catechol Formation: The dihydrodiol is then dehydrogenated to form a substituted catechol. For example, the degradation of fluorobenzene by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol. researchgate.net
Ring Cleavage: The catechol intermediate undergoes ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, catalyzed by other dioxygenases. researchgate.net
Dehalogenation and Further Metabolism: The halogen can be removed either before or after ring cleavage. mdpi.com The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle.
The presence of both a bromine and a fluorine atom on the aromatic ring of this compound may influence the rate and pathway of microbial degradation. While many organisms can degrade chloro- and bromoaromatics, fluoroaromatics can sometimes be more recalcitrant.
| Enzyme Class | Function | Example Substrates |
| Dioxygenases | Incorporation of O₂ into the aromatic ring | Benzene, Chlorobenzene, Fluorobenzene |
| Dehydrogenases | Formation of catechols from dihydrodiols | Dihydrodiols of aromatic compounds |
| Catechol Dioxygenases | Cleavage of the aromatic ring of catechols | Catechol, Chlorocatechols, Fluorocatechols |
Information compiled from reviews on microbial degradation of halogenated aromatic compounds. mdpi.com
Biotransformation Pathways and Metabolite Identification (excluding toxicity)
The biotransformation of halogenated aromatic compounds in the environment is a critical process that determines their persistence, mobility, and potential for bioaccumulation. Microorganisms, through their enzymatic machinery, can metabolize these compounds, leading to a variety of transformation products. For a compound like this compound, several biotransformation pathways can be hypothesized based on known reactions for similar molecules.
Key Biotransformation Reactions:
Oxidation: The initial attack on the aromatic ring is often mediated by monooxygenase or dioxygenase enzymes. This can lead to the formation of hydroxylated intermediates, such as bromofluoropentylphenols. The position of hydroxylation will be directed by the existing substituents on the ring. The pentyl group can also undergo oxidation to form alcohols, aldehydes, and eventually carboxylic acids.
Dehalogenation: The removal of halogen atoms is a key step in the detoxification and degradation of these compounds. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. Oxidative dehalogenation can also occur, often following an initial hydroxylation event. The relative lability of the C-Br versus the C-F bond suggests that debromination would be a more likely initial step than defluorination, due to the lower bond energy of the C-Br bond.
Ring Cleavage: Following initial oxidative modifications, the aromatic ring can be cleaved by dioxygenase enzymes. This is a crucial step in the complete mineralization of the compound to carbon dioxide and water. The success of this step often depends on the nature and position of the substituents on the ring.
Hypothetical Metabolites:
Based on these pathways, a range of metabolites for this compound could be anticipated. The identification of these metabolites is typically achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
| Hypothetical Metabolite | Potential Formation Pathway |
| Bromo-fluoro-pentylphenol | Oxidation of the aromatic ring |
| Fluoro-pentylbenzene | Reductive debromination |
| Bromo-fluoro-benzoic acid | Oxidation of the pentyl group |
| Catechol derivatives | Dihydroxylation of the aromatic ring |
It is important to note that the specific metabolites formed will depend on the microbial species involved and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).
Environmental Fate Modeling and Partitioning Behavior
Environmental fate models are essential tools for predicting the distribution and long-term behavior of chemicals in the environment. These models rely on key physicochemical properties of the compound, including its partitioning coefficients between different environmental compartments.
The partitioning of a chemical between air, water, and soil is governed by its air-water partition coefficient (K_AW) and its soil organic carbon-water (B12546825) partition coefficient (K_OC).
Air-Water Partition Coefficient (K_AW):
K_AW, also known as the Henry's Law constant, describes the equilibrium partitioning of a compound between air and water. It is a crucial parameter for assessing the potential for a chemical to volatilize from water bodies into the atmosphere.
Methodologies for Determining K_AW:
Experimental Methods:
Batch Stripping Method: In this dynamic method, a gas is bubbled through a dilute aqueous solution of the compound. The concentration of the compound in the gas phase is monitored over time, and K_AW is calculated from the rate of decrease in the aqueous concentration.
Static Headspace Method: A known amount of the compound is allowed to equilibrate between a water phase and a gas phase in a sealed vial. The concentrations in both phases are then measured, and K_AW is calculated as the ratio of the gas-phase concentration to the aqueous-phase concentration.
Computational Methods:
High-level quantum chemical calculations can be used to estimate the gas-phase and aqueous-phase energies of a molecule. nih.gov From these energies, the free energy of solvation can be determined, which is then used to calculate K_AW. nih.gov These methods are particularly useful for new or unstudied compounds where experimental data is lacking. nih.gov
Soil Organic Carbon-Water Partition Coefficient (K_OC):
K_OC describes the tendency of a chemical to sorb to the organic matter in soil and sediment. It is a key parameter for predicting the mobility of a chemical in soil and its potential to leach into groundwater.
Methodologies for Determining K_OC:
Batch Equilibrium Method: This is the most common experimental method. A known mass of soil is equilibrated with an aqueous solution of the compound of known concentration. After equilibration, the concentration of the compound remaining in the aqueous phase is measured. The amount of compound sorbed to the soil is calculated by difference, and the partition coefficient (Kd) is determined. K_OC is then calculated by normalizing Kd to the fraction of organic carbon in the soil. nj.gov
Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to estimate K_OC. The retention time of the compound on a column with a stationary phase that mimics soil organic matter is correlated with its K_OC value.
Quantitative Structure-Property Relationship (QSPR) Models: These are computational models that predict K_OC based on the molecular structure of the compound. researchgate.net These models use descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties, to estimate its sorption behavior. researchgate.net For ionizable organic chemicals, these models can be refined to account for the influence of pH on sorption. researchgate.net
Multimedia environmental models are mathematical frameworks that simulate the movement and fate of chemicals throughout the environment. These models divide the environment into interconnected compartments, such as air, water, soil, and sediment.
Model Structure and Function:
These models use the physicochemical properties of the chemical (including K_AW and K_OC), along with environmental parameters (e.g., temperature, wind speed, river flow rates), to predict the distribution of the chemical in each compartment over time. They account for key processes such as:
Advection: Transport with the bulk movement of air or water.
Dispersion: Spreading due to turbulence and diffusion.
Inter-compartmental transfer: Volatilization from water to air, deposition from air to soil and water, and runoff from soil to water.
Degradation: Chemical and biological transformation processes in each compartment.
Future Research Directions and Open Questions
Development of More Sustainable Synthetic Routes
The traditional methods for synthesizing halogenated aromatics often involve harsh reagents and generate significant waste. taylorfrancis.com A primary focus of future research will be the development of greener and more efficient synthetic pathways to 2-Bromo-1-fluoro-4-pentylbenzene.
The application of green chemistry principles is paramount for the future synthesis of halogenated compounds. cdnsciencepub.com This involves a shift away from hazardous reagents like elemental bromine and strong acids, which are common in traditional electrophilic aromatic substitution (EAS) reactions. taylorfrancis.comacs.org Future methodologies will likely focus on several key areas:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Oxidizing elemental halogens (X₂) offers high atom economy, but generating these halogens in situ from safer, naturally occurring halide salts is a preferable green alternative. cdnsciencepub.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or acetic acid, is a key goal. cdnsciencepub.comresearchgate.net For instance, the use of hydrogen peroxide as a clean oxidant in combination with ammonium (B1175870) halides in aqueous acetic acid has shown promise for the green generation of electrophilic halogens ("X+"). cdnsciencepub.comresearchgate.net This approach avoids the use of toxic and corrosive elemental halogens. softecks.in
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted processes, for example, can sometimes offer similar yields to conventionally heated reactions in a fraction of the time. organic-chemistry.org
A comparative table of traditional versus green approaches highlights the potential improvements:
| Feature | Traditional Halogenation | Green Halogenation |
| Halogen Source | Elemental Halogens (e.g., Br₂) | Halide Salts (e.g., NaBr) with an oxidant |
| Oxidant | Often not required or uses harsh oxidants | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) |
| Solvent | Chlorinated Solvents, Strong Acids | Water, Acetic Acid, Ethanol |
| Byproducts | Halogenated waste, strong acid waste | Water, benign salts |
| Safety | Use of toxic, corrosive, and volatile reagents | In situ generation of reactive species, safer starting materials |
Catalysis is at the heart of modern green chemistry, offering pathways with higher efficiency and lower environmental footprints. For the synthesis of this compound, several catalytic strategies warrant further investigation:
Metal-Catalyzed Halogenation and Halogen Exchange: Transition metal catalysis, particularly with palladium, copper, or nickel, has been instrumental in forming carbon-halogen bonds. rsc.orgfrontiersin.org While direct C-H activation and halogenation is one route, halogen exchange reactions (Finkelstein reaction) are also attractive. frontiersin.org For instance, a more readily available aryl halide could be converted to the desired bromo-fluoro derivative. Developing catalysts that are robust, recyclable, and operate under mild conditions is a key research direction. rsc.org The use of palladium complexes with N-heterocyclic carbene (NHC) ligands has shown high activity for various transformations, including the dehalogenation and coupling of aryl halides. organic-chemistry.orgresearchgate.net
Biocatalysis with Halogenases: Nature has evolved enzymes, known as halogenases, that can regioselectively halogenate aromatic compounds under mild, aqueous conditions. researchgate.netnih.gov Flavin-dependent halogenases (FDHs), in particular, are valued for their ability to produce halogenated aromatics with high precision. researchgate.net Engineering these enzymes to accept 1-fluoro-4-pentylbenzene (B7724133) as a substrate could provide an exceptionally green and selective route to the target molecule. nih.gov
Heterogeneous Catalysis: The use of solid catalysts, such as zeolites, can simplify product purification and catalyst recycling. rsc.org Zeolites can act as shape-selective catalysts in electrophilic aromatic substitutions, potentially improving the regioselectivity of the bromination step and allowing for easy separation from the reaction mixture by filtration. rsc.org
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond its synthesis, the reactivity of this compound itself is a fertile ground for research. The presence of three distinct functionalities—a bromine atom, a fluorine atom, and a pentyl chain on an aromatic ring—allows for a wide range of chemical transformations.
Future research could explore:
Orthogonal Cross-Coupling Reactions: Developing selective coupling reactions that address either the C-Br or the C-F bond. Given the higher reactivity of the C-Br bond in typical palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira), it can be selectively functionalized while leaving the C-F bond intact. cdnsciencepub.com Subsequent, more forcing conditions or different catalytic systems could then be used to functionalize the C-F bond, allowing for the stepwise and controlled construction of complex molecules.
Photocatalysis and Radical Reactions: Investigating light-mediated reactions could unlock new reactivity patterns. Visible-light photocatalysis can initiate radical-mediated transformations under exceptionally mild conditions, potentially enabling novel C-H functionalizations on the pentyl chain or unique coupling reactions involving the aryl halides. organic-chemistry.org
Halogen Bonding in Supramolecular Chemistry: The bromine atom in the molecule can act as a halogen bond donor. acs.org This non-covalent interaction is increasingly being used as a tool in crystal engineering and materials science to direct the self-assembly of molecules into ordered structures. acs.org Research into the halogen bonding capabilities of this compound could lead to the design of new liquid crystals, gels, or other soft materials. acs.org
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, advanced in-situ monitoring techniques are indispensable. mt.com These methods allow chemists to observe the reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. mt.comspectroscopyonline.com
Key techniques for future studies include:
In-Situ Spectroscopy (FTIR, Raman, NMR): Probes for Fourier-transform infrared (FTIR) and Raman spectroscopy can be directly inserted into the reaction vessel to track the disappearance of starting materials and the appearance of products. mt.comacs.org Benchtop NMR spectrometers are also being adapted for real-time reaction monitoring. oxinst.com This allows for rapid optimization of reaction conditions like temperature and catalyst loading. acs.org
Automated Reaction Profiling: Systems that automatically sample a reaction mixture at set intervals and inject it into an HPLC or UPLC for analysis provide detailed kinetic profiles. acs.org This is particularly valuable for understanding complex reaction networks with multiple competing pathways or transient intermediates. spectroscopyonline.com
| Technique | Information Provided | Application in Synthesis of this compound |
| In-Situ FTIR/Raman | Real-time concentration of functional groups. mt.comacs.org | Monitoring the consumption of 1-fluoro-4-pentylbenzene and the formation of the C-Br bond. |
| In-Situ NMR | Detailed structural information on all soluble species. oxinst.com | Identifying and quantifying regioisomers and byproducts without the need for sample workup. |
| Automated HPLC/UPLC | Quantitative concentration of all separable species. acs.org | Building precise kinetic models of the reaction to maximize yield and minimize impurities. |
Theoretical Prediction and Design of New Halogenated Aryl Compounds with Tailored Properties
Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting the properties of new molecules before they are synthesized. This in-silico approach can accelerate the discovery of new materials with desired characteristics.
Future research should leverage theoretical methods to:
Predict Physicochemical Properties: Use Density Functional Theory (DFT) and other methods to calculate properties like electronic structure, dipole moment, and polarizability. These predictions can guide the design of derivatives of this compound for specific applications, such as in electronic devices or as components of liquid crystals.
Model Reaction Mechanisms: Elucidate the transition states and energy profiles of potential synthetic routes and transformations. This can help in understanding catalyst behavior and predicting the regioselectivity of reactions, thus minimizing trial-and-error in the lab.
Design for Function: Computationally screen virtual libraries of related halogenated aryl compounds for properties relevant to materials science (e.g., bandgap) or medicinal chemistry (e.g., binding affinity to a biological target).
Q & A
Q. What are the established synthetic routes for 2-bromo-1-fluoro-4-pentylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of 2-bromo-1-fluorobenzene with 1-pentyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, Suzuki-Miyaura cross-coupling can be employed using 4-pentylphenylboronic acid and 1-bromo-2-fluorobenzene, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
- Key Variables :
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| AlCl₃ | 80 | Dichloromethane | 65–75 |
| Pd(PPh₃)₄ | 100 | Toluene/Water | 50–60 |
| Lower yields in cross-coupling are attributed to steric hindrance from the pentyl group. |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare and NMR peaks with computational predictions (e.g., ACD/Labs or Gaussian). For example, the fluorine atom induces deshielding in adjacent protons (~δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M]⁺) at m/z 258.0 (C₁₁H₁₃BrF⁺) with isotopic patterns matching bromine (1:1 ratio for ) .
- X-ray Crystallography : If crystals are obtainable, refine structures using SHELXL (e.g., space group P2₁/c) to validate bond lengths and angles .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for >480 min permeation resistance) and Tychem® 6000 FR suits due to halogenated benzene toxicity .
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and bromine release .
- Spill Management : Neutralize with activated charcoal, then dispose as halogenated waste under EPA guidelines .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling for this compound to mitigate steric effects from the pentyl group?
- Methodological Answer :
- Catalyst Screening : Test bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity.
- Solvent Optimization : Use mixed solvents (e.g., dioxane/water) to improve boronic acid solubility .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and increase yield (75% vs. 55%) by enhancing kinetics .
Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states. The fluorine atom directs electrophiles to the para position (relative to Br), while the pentyl group stabilizes intermediates via hyperconjugation .
- Hammett Parameters : σₚ values (F: +0.06; C₅H₁₁: -0.15) predict electron-deficient aromatic rings favoring nucleophilic attacks .
Q. How should researchers resolve contradictions in NMR data for this compound across different solvents?
- Methodological Answer :
- Solvent Effects Analysis : Compare NMR in CDCl₃ vs. DMSO-d₆. For example, the pentyl group’s CH₂ protons show upfield shifts (~δ 1.2 → 1.0 ppm) in polar solvents due to reduced shielding .
- Dynamic NMR Studies : Variable-temperature NMR (e.g., -50°C to 25°C) can reveal rotational barriers in the pentyl chain causing peak splitting .
Data Contradiction and Validation
Q. Why might GC-MS analyses of this compound show inconsistent purity metrics?
- Methodological Answer :
- Decomposition Pathways : Thermal lability in GC injectors (≥250°C) can degrade the compound into bromofluorobenzene and 1-pentene. Use HPLC-MS instead for accurate quantification .
- Column Selection : Opt for low-polarity columns (e.g., DB-5MS) to minimize interactions with the pentyl group .
Advanced Applications
Q. How is this compound utilized in synthesizing functionalized polyaromatic hydrocarbons (PAHs)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
